5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15160225
InChI: InChI=1S/C26H35N5/c1-19-24(20-10-6-5-7-11-20)25-27-22(26(2,3)4)18-23(31(25)28-19)30-16-14-29(15-17-30)21-12-8-9-13-21/h5-7,10-11,18,21H,8-9,12-17H2,1-4H3
SMILES:
Molecular Formula: C26H35N5
Molecular Weight: 417.6 g/mol

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15160225

Molecular Formula: C26H35N5

Molecular Weight: 417.6 g/mol

* For research use only. Not for human or veterinary use.

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C26H35N5
Molecular Weight 417.6 g/mol
IUPAC Name 5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C26H35N5/c1-19-24(20-10-6-5-7-11-20)25-27-22(26(2,3)4)18-23(31(25)28-19)30-16-14-29(15-17-30)21-12-8-9-13-21/h5-7,10-11,18,21H,8-9,12-17H2,1-4H3
Standard InChI Key NPKJZZBECQUUNU-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C5CCCC5

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, reflects its intricate substitution pattern. Its molecular formula is C₂₆H₃₅N₅, yielding a molecular weight of 417.6 g/mol. The structure integrates a pyrazolo[1,5-a]pyrimidine core fused with a tert-butyl group at position 5, a cyclopentylpiperazine moiety at position 7, a methyl group at position 2, and a phenyl ring at position 3 (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₃₅N₅
Molecular Weight417.6 g/mol
IUPAC Name5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChIInChI=1S/C₂₆H₃₅N₅/c1-19-24(20-10-6-5-7-11-20)25-27-22(26(2,3)4)18-23(31(25)28-19)30-16-14-29(15-17-30)21-12-8-9-13-21/h5-7,10-11,18,21H,8-9,12-17H2,1-4H3

Structural Contributions to Bioactivity

The tert-butyl group enhances metabolic stability by sterically shielding reactive sites, while the cyclopentylpiperazine moiety introduces conformational flexibility, enabling interactions with hydrophobic enzyme pockets . The phenyl ring at position 3 contributes to π-π stacking interactions, a critical feature for binding to aromatic residues in target proteins .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions optimized for yield and purity. A representative pathway includes:

  • Core Formation: Cyclocondensation of 3-aminopyrazole with β-ketonitriles under basic conditions (e.g., sodium hydride) in dimethylformamide (DMF) at 80–100°C .

  • Functionalization: Introduction of the cyclopentylpiperazine group via nucleophilic aromatic substitution, leveraging the electron-deficient pyrimidine ring.

  • Purification: Chromatographic techniques isolate the final product, with yields typically ranging from 45% to 65%.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsTemperatureTime (h)Yield (%)
1NaH, DMF, β-ketonitrile80°C1250
2Cyclopentylpiperazine, DMF100°C2460

Challenges and Optimizations

Key challenges include regioselectivity during cyclocondensation and steric hindrance during piperazine incorporation. Microwave-assisted synthesis and catalyst screening (e.g., Pd/C for cross-coupling) have been explored to enhance efficiency .

Biological Activities and Mechanistic Insights

Table 3: Comparative Kinase Inhibition Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundPim-1 IC₅₀ (nM)Flt-3 IC₅₀ (nM)Selectivity (S(50))
Analog A 27450.14
Analog B 45600.18

Neuropharmacological Applications

The compound’s tert-butyl and phenyl groups may facilitate blood-brain barrier penetration, suggesting potential in neurological disorders. Related derivatives modulate GABA receptors and serotonin transporters, though specific mechanisms remain unconfirmed .

Future Directions and Clinical Relevance

Targeted Modifications

Future research should explore:

  • Position 5 Substitutions: Introducing polar groups to enhance solubility.

  • Prodrug Formulations: Masking the piperazine moiety to improve oral bioavailability.

Preclinical Validation

In vivo models are needed to validate antitumor efficacy and neuropharmacological activity, leveraging xenograft studies and behavioral assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator